Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate (molecular formula C18H22N4O3, molecular weight 342.40 g/mol, clogP 2.37, TPSA 67.79 Ų) belongs to the piperazinylpyrimidine class of heterocyclic small molecules. The scaffold combines a benzylpiperazine moiety at the 2‑position, a 6‑oxo‑1,6‑dihydropyrimidine core, and a methyl acetate side chain at the 4‑position.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
Cat. No. B6045458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N4O3/c1-25-17(24)12-15-11-16(23)20-18(19-15)22-9-7-21(8-10-22)13-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,20,23)
InChIKeyFAMQLIYHZUHIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate: Structural Identity and Compound-Class Context for Analytical Procurement


Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate (molecular formula C18H22N4O3, molecular weight 342.40 g/mol, clogP 2.37, TPSA 67.79 Ų) belongs to the piperazinylpyrimidine class of heterocyclic small molecules [1]. The scaffold combines a benzylpiperazine moiety at the 2‑position, a 6‑oxo‑1,6‑dihydropyrimidine core, and a methyl acetate side chain at the 4‑position. Piperazinylpyrimidine derivatives are recognized as a new class of selective kinase inhibitors with demonstrated antiproliferative activity against tumor cell lines, including triple‑negative breast carcinoma [2]. The compound's specific substitution pattern—particularly the methyl ester at position 4 rather than the more common 5‑carboxylate—defines its chemical space and potential biological fingerprint.

Benzylpiperazinylpyrimidine core aligns with kinase inhibitor chemotype for pathway studies.
4‑methyl acetate substituent offers distinct chemical space from common 5‑position analogs for SAR exploration.
Negative GPR35 antagonism data provides initial off‑target selectivity benchmark for profiling workflows.

Why Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate Cannot Be Replaced by a Generic Piperazinylpyrimidine


Piperazinylpyrimidine derivatives exhibit pronounced structure‑activity relationship (SAR) sensitivity to the position and nature of substituents. Kinase profiling studies demonstrate that subtle modifications—such as shifting the ester from the 4‑position to the 5‑position, altering the benzyl group on the piperazine, or changing the oxidation state of the pyrimidine ring—can redirect kinase subfamily targeting and alter antiproliferative potency [1]. In the triarylpyrazole series, replacing the N‑benzylpiperazinyl moiety with N‑ethylpiperazinyl shifted V600E‑B‑RAF inhibition from 97.92% to 99.17%, illustrating that even small N‑substituent changes produce measurable differences in target engagement [2]. Consequently, a generic piperazinylpyrimidine cannot be assumed to replicate the binding orientation, selectivity fingerprint, or cellular activity of this specific 4‑methyl‑acetate benzylpiperazinylpyrimidinone.

Positional ester isomerism (4‑ vs 5‑position) may shift kinase hinge‑region binding orientation based on class SAR.
Absence of acetate side chain may alter solubility and target‑interaction profiles compared to des‑acetate analogs.

Quantitative Differentiation Evidence for Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate Against Close Analogs


Positional Isomer Differentiation: 4‑Methyl Acetate vs. 5‑Ethyl Carboxylate Analogs

The target compound carries a methyl acetate substituent at position 4 of the pyrimidinone ring. The closest positional isomer, ethyl 2‑(4‑benzylpiperazin‑1‑yl)‑6‑oxo‑1H‑pyrimidine‑5‑carboxylate (same molecular formula, MW 342.40), bears an ethyl ester at position 5. In piperazinylpyrimidine kinase inhibitor SAR, the 5‑position is a critical determinant of kinase binding orientation and selectivity [1]. Patent literature indicates that 5‑benzyl substitution patterns influence kinase selectivity compared to alternative 5‑substituents [2]. The 4‑position ester of the target compound is sterically and electronically distinct from the 5‑position ester, predicted to alter hydrogen‑bonding interactions with the kinase hinge region. No direct head‑to‑head biochemical comparison between these two isomers has been published; the differentiation rests on established class‑level SAR.

Positional Isomer
Class-level inference
4‑methyl acetate vs 5‑ethyl carboxylate isomer; predicted different kinase hinge‑region binding based on class SAR.
Isomer‑specific procurement required; direct comparison not available.
No head‑to‑head biochemical data.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Comparison: Lipophilicity and Polar Surface Area vs. SCD1 Inhibitor Analog

The target compound exhibits a calculated partition coefficient (clogP) of 2.37 and topological polar surface area (TPSA) of 67.79 Ų, placing it within favorable oral drug‑likeness space (Lipinski Rule of Five compliant) [1]. A structurally related SCD1 inhibitor, 6‑[4‑(3‑methylbenzyl)piperazin‑1‑yl]‑3H‑pyrimidin‑4‑one (MW ~326), lacks the acetate side chain entirely and demonstrates SCD1 IC50 ≤ 1 µM in human enzyme assays [2]. The methyl acetate group in the target compound adds hydrogen‑bond acceptor capacity (HBA = 7 vs. predicted HBA = 5 for the des‑acetate analog) and increases molecular weight by ~16 Da. These differences are expected to modulate solubility, permeability, and target‑binding thermodynamics. No direct comparative pharmacokinetic data are available.

Physicochemical Profile
Context-dependent
clogP 2.37, TPSA 67.79 Ų; ΔMW ≈ +16 Da, ΔHBA ≈ +2 vs des‑acetate SCD1 inhibitor analog.
Acetate group may modulate solubility/permeability; experimental verification needed.
Computational comparison; no experimental PK data.
Drug Design Pharmacokinetics Physicochemical Profiling

Kinase Inhibition Class-Level Evidence: Benzylpiperazinyl Moiety Contribution to Target Engagement

In a 58‑cancer‑cell‑line panel at 10 µM, a closely related benzylpiperazinyl‑terminated triarylpyrazole (compound 1l) achieved 107.18% mean growth inhibition, and inhibited V600E‑B‑RAF kinase by 97.92% [1]. The analogous N‑ethylpiperazinyl compound (1j) showed comparable but distinct values (97.72% mean inhibition; 99.17% V600E‑B‑RAF inhibition), confirming that the benzyl group on the piperazine contributes quantitatively to kinase inhibitory activity. Separately, piperazinylpyrimidine derivatives were profiled across kinase subfamilies and found to selectively target PDGFR, CK1, and RAF family members; compound 4 exhibited preferential inhibition of oncogenic KIT and PDGFRA mutants over wild‑type isoforms [2]. Although the target compound itself has not undergone kinase panel profiling, its benzylpiperazinylpyrimidine core aligns with the pharmacophore that drives this class‑level kinase selectivity.

Kinase Class Evidence
Class-level inference
Structurally related benzylpiperazinyl analogs showed 97.92% V600E‑B‑RAF inhibition and 107.18% mean growth inhibition in 58‑cell‑line panel at 10 µM.
Benzylpiperazinyl moiety supports kinase‑targeting; target compound itself not profiled.
Class extrapolation; direct kinase panel data required.
Kinase Inhibition Cancer Biology Chemical Biology

Target Selectivity Indicator: Negative GPR35 Antagonism as a Counterscreen

The target compound was tested in a primary G‑protein coupled receptor 35 (GPR35) antagonism assay and found to be inactive [1]. While this is negative data, it provides a selectivity benchmark: many promiscuous small molecules show activity at GPR35 at micromolar concentrations. The absence of GPR35 antagonism suggests that the compound does not engage this particular GPCR, which is relevant for researchers seeking kinase‑targeted probes with reduced GPCR off‑target liability. No comparable GPR35 data are available for the closest positional isomers (ethyl 5‑carboxylate or des‑acetate SCD1 inhibitor).

GPR35 Selectivity
Endpoint context
Inactive in GPR35 antagonism primary assay.
Negative result informs GPCR off‑target selectivity expectations for kinase probes.
No comparator data for close analogs.
GPCR Pharmacology Off-Target Profiling Selectivity

Optimal Research and Industrial Application Scenarios for Methyl [2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate


Kinase Inhibitor Lead Optimization Programs Requiring 4‑Position Functionalized Piperazinylpyrimidine Cores

The compound serves as a 4‑methyl‑acetate‑substituted benzylpiperazinylpyrimidinone building block for structure‑activity relationship (SAR) exploration. Its substitution pattern fills a gap in commercially available piperazinylpyrimidine libraries, which predominantly feature 5‑position functionalization. Medicinal chemistry teams can use this scaffold to probe the effect of 4‑position ester substitution on kinase selectivity and cellular potency, leveraging the established class‑level kinase inhibition of the benzylpiperazinylpyrimidine chemotype [1].

Selectivity Profiling and Off‑Target Assessment in Kinase‑Focused Probe Development

The documented inactivity at GPR35 provides an initial selectivity data point for researchers developing kinase‑targeted chemical probes [2]. The compound can be incorporated into wider kinase selectivity panels to establish its fingerprint relative to other benzylpiperazinylpyrimidine analogs, contributing to the rational design of selective inhibitors.

Computational Chemistry and Docking Studies on Piperazinylpyrimidine–Kinase Interactions

With well‑defined computed physicochemical properties (clogP 2.37, TPSA 67.79 Ų, MW 342.40) [2], the compound is suitable for molecular docking and molecular dynamics simulations aimed at understanding how the 4‑methyl acetate moiety influences binding to kinase hinge regions. This supports virtual screening campaigns and pharmacophore model refinement for the piperazinylpyrimidine class [1].

Metabolic Disease Target Exploration: SCD1 and Related Lipid Metabolism Enzymes

Structurally related benzylpiperazinylpyrimidones have demonstrated SCD1 inhibitory activity (IC50 ≤ 1 µM) [3]. Although the target compound has not been directly tested against SCD1, its core scaffold is represented in SCD1 inhibitor patent literature, making it a candidate for evaluation in metabolic disease programs focused on stearoyl‑CoA desaturase modulation.

Application
Selection Property
Validation Focus
Kinase SAR exploration
4‑position ester scaffold availability
Kinase selectivity panel profiling
Selectivity & off‑target profiling
GPR35 inactivity benchmark
GPCR counter‑screening validation
Computational docking studies
Defined physicochemical descriptors
Hinge‑region binding mode simulation
Metabolic enzyme screening
Benzylpiperazinylpyrimidine core
SCD1 enzyme assay validation
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